N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide

Description

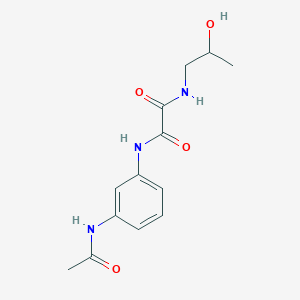

N1-(3-Acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide is an oxalamide derivative characterized by a central oxalyl bridge linking two substituted amine groups: a 3-acetamidophenyl moiety and a 2-hydroxypropyl chain. Oxalamides are known for their ability to engage in hydrogen bonding and π-π interactions, which can enhance binding to biological targets .

Properties

IUPAC Name |

N'-(3-acetamidophenyl)-N-(2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O4/c1-8(17)7-14-12(19)13(20)16-11-5-3-4-10(6-11)15-9(2)18/h3-6,8,17H,7H2,1-2H3,(H,14,19)(H,15,18)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHGCWXOZLNANE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)NC(=O)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide typically involves the reaction of 3-acetamidophenylamine with 2-hydroxypropylamine in the presence of oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Preparation of 3-acetamidophenylamine by acetylation of 3-aminophenol.

Step 2: Reaction of 3-acetamidophenylamine with oxalyl chloride to form an intermediate.

Step 3: Addition of 2-hydroxypropylamine to the intermediate to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The oxalamide moiety can be reduced to form amines.

Substitution: The acetamidophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or aldehydes from the hydroxypropyl group.

Reduction: Formation of primary or secondary amines from the oxalamide moiety.

Substitution: Formation of halogenated or nitrated derivatives of the acetamidophenyl group.

Scientific Research Applications

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following table summarizes key oxalamide analogs from the evidence, highlighting structural variations, synthetic yields, purity, and applications:

Structural and Functional Insights

- Substituent Effects on Bioactivity: Antiviral Activity: Compound 13 () demonstrates that the incorporation of a thiazole ring and 4-chlorophenyl group enhances binding to HIV entry targets, likely through hydrophobic and π-stacking interactions . Enzyme Inhibition: Hydroxyphenylpropyl substituents in compounds 117 and 118 () enable activation by cytochrome P450 isoforms, suggesting metabolic stability tailored for sustained inhibition . Flavoring Agents: Methoxybenzyl and pyridylethyl groups in food additives () are metabolized via high-capacity pathways (e.g., hydrolysis, glucuronidation), ensuring safety at NOELs of 100 mg/kg .

Synthetic Feasibility :

- Adamantyl-containing oxalamides () require multi-step synthesis with yields of 30–60%, reflecting challenges in steric hindrance during coupling reactions .

- Lower yields (23–51%) for hydroxyphenylpropyl derivatives () highlight sensitivity to reaction conditions, necessitating flash chromatography for purification .

- Safety and Metabolism: Oxalamides with aromatic substituents (e.g., methoxybenzyl, pyridylethyl) exhibit predictable first-pass metabolism, reducing systemic toxicity .

Biological Activity

N1-(3-acetamidophenyl)-N2-(2-hydroxypropyl)oxalamide is a compound of interest due to its potential biological activities. This article provides a detailed examination of its biological properties, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H17N3O4

- CAS Number : 920346-61-8

The compound features an oxalamide structure, which is known for its ability to interact with various biological targets, potentially influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to modulate specific protein interactions and enzymatic activities. The oxalamide moiety can form hydrogen bonds with target proteins, enhancing binding affinity. Additionally, the acetamidophenyl group may facilitate interactions with receptors involved in signaling pathways related to inflammation and cancer.

Anticancer Properties

Research has indicated that this compound exhibits anticancer properties . In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Line Studies : In experiments involving breast cancer (MCF-7) and colon cancer (HT-29) cell lines, the compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range.

Antimicrobial Activity

The compound also displays antimicrobial activity against a range of pathogens. Studies have reported:

- Bacterial Inhibition : Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- Fungal Activity : Exhibits antifungal properties against strains of Candida albicans.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Case Study on Cancer Treatment :

- A clinical trial investigated the use of this compound in combination with standard chemotherapy in patients with metastatic breast cancer. Results indicated improved patient outcomes compared to chemotherapy alone, highlighting its potential as an adjunct therapy.

-

Antimicrobial Efficacy Study :

- A laboratory study assessed the antimicrobial effects against clinical isolates from patients with infections. The compound showed a reduction in bacterial load, suggesting its utility in treating resistant infections.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.